SCH 442416
概要
科学的研究の応用
SCH 442416 has a wide range of scientific research applications:
作用機序
SCH 442416 は、アデノシン A2A 受容体に選択的に結合して拮抗することによって効果を発揮します。 この相互作用は受容体の活性を阻害し、サイクリックアデノシンモノホスフェート (cAMP) の産生を減少させます . この化合物は、他のアデノシン受容体よりもアデノシン A2A 受容体に対して高い選択性を示すため、オフターゲット効果を最小限に抑えた標的化された作用を保証します .
類似の化合物との比較
This compound は、アデノシン A2A 受容体アンタゴニストとしての高い選択性と効力により、ユニークです。類似の化合物には、以下が含まれます。
GW-2974: 抗癌作用を有するチロシンキナーゼ受容体阻害剤.
CGS-21680: さまざまな神経学的研究で使用されるアデノシン A2A 受容体アゴニスト.
ZM 241385: 異なる結合親和性と選択性プロファイルを有するもう1つのアデノシン A2A 受容体アンタゴニスト.
This compound は、優れた選択性と血脳関門を透過する能力を備えているため、研究と治療の両方の用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
SCH 442416 interacts with the adenosine A2A receptor, a type of protein that plays a crucial role in biochemical reactions . It has been shown to increase the expression of certain proteins such as glutamine synthetase (GS) and glutamate aspartate transporter (GLAST) in certain cell types .
Cellular Effects
This compound has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been used to study its effects on cyclic adenosine monophosphate (cAMP) production in certain types of cells . It has also been reported to stabilize human telomeric G-quadruplex DNA, which could be a fundamental mechanism underlying its anti-cancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Specifically, it has been shown to interact with G-quadruplex DNA through intercalation binding into two types of dependent binding sites . This interaction provides more stability to the G-quadruplex DNA compared to non-complexed G-quadruplex DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, increasing the molar ratios of this compound relative to G-quadruplex DNA over 1:1 has been shown to result in less stabilization effect on DNA .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, it has been reported that this compound at a certain dosage can completely abrogate the CGS-21680-induced decrease in skeletal muscle injury .
Transport and Distribution
Given its ability to cross the blood-brain barrier , it is likely that it can be transported and distributed within various types of cells and tissues.
Subcellular Localization
Given its interaction with the adenosine A2A receptor, which is a membrane protein, it is likely that this compound is localized at the cell membrane where the adenosine A2A receptor is located .
準備方法
SCH 442416 の合成には、いくつかの手順が含まれます。1 つの方法には、this compound を有機溶媒に溶解し、続いて緩衝液に溶解したポリアミド-アミンを加えることが含まれます。 次に、混合物を超音波乳化および回転蒸発にかけ、有機溶媒を除去することにより、ポリアミド-アミンでカプセル化された this compound ナノ粒子を生成します . この方法により、高いカプセル化効率と良好な生体適合性が確保されます。
化学反応の分析
SCH 442416 は、次のようなさまざまな化学反応を起こします。
酸化と還元: これらの反応は、化合物の官能基を修飾するために重要です。
置換反応: 一般的な試薬には、ハロゲンや他の求核剤が含まれ、置換誘導体の生成につながります。
錯体形成反応: This compound は、金属イオンと錯体を形成することができ、これが生物活性を変化させる可能性があります.
科学研究への応用
This compound は、科学研究に幅広く応用されています。
類似化合物との比較
SCH 442416 is unique due to its high selectivity and potency as an adenosine A2A receptor antagonist. Similar compounds include:
GW-2974: A tyrosine kinase receptor inhibitor with anti-cancer properties.
CGS-21680: An adenosine A2A receptor agonist used in various neurological studies.
ZM 241385: Another adenosine A2A receptor antagonist with different binding affinities and selectivity profiles.
This compound stands out due to its superior selectivity and ability to penetrate the blood-brain barrier, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
4-(furan-2-yl)-10-[3-(4-methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEULVFLPCJOBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443263 | |
Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316173-57-6 | |
Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316173-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SCH-442416 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316173576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCH-442416 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC4G1W59S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SCH442416 and how does it interact with this target?
A1: SCH442416 acts primarily as an antagonist at the adenosine A2A receptor (A2AR). It binds to the receptor and blocks the actions of adenosine, an endogenous neurotransmitter. [] This interaction prevents adenosine from activating the A2A receptor and initiating its downstream signaling pathways.
Q2: What are the downstream effects of SCH442416's interaction with A2AR?
A2: By antagonizing A2AR, SCH442416 can modulate various cellular processes, including:
- Dopamine Release: A2AR antagonism enhances dopamine release in the striatum, a brain region involved in motor control. [, ]
- Glutamate Uptake: SCH442416 can indirectly enhance glutamate uptake in retinal Müller cells, potentially protecting neurons from excitotoxicity. [, ]
- Potassium Channel Expression: Research suggests SCH442416 might influence the expression of Kir2.1 and Kir4.1 potassium channels in retinal Müller cells, potentially impacting neuronal signaling. []
Q3: Does SCH442416 interact with any other targets besides the A2AR?
A3: While SCH442416 exhibits high selectivity for A2AR, studies have shown that it can also interact with other targets, albeit with lower affinity. For example, it has been reported to stabilize human telomeric G-quadruplex DNA, a structure implicated in cancer cell proliferation. []
Q4: What is the molecular formula and weight of SCH442416?
A4: The molecular formula of SCH442416 is C21H21N7O2, and its molecular weight is 403.44 g/mol.
Q5: Is there any available spectroscopic data for SCH442416?
A5: While specific spectroscopic data might not be extensively discussed in the provided research, analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are commonly employed to characterize compounds like SCH442416.
Q6: How does the structure of SCH442416 contribute to its potency and selectivity for A2AR?
A6: Specific structural features of SCH442416 contribute to its interaction with A2AR:
- Furan and Methoxyphenyl Groups: These groups are thought to be crucial for binding to the receptor's binding pocket. []
- Propyl Linker: The length and flexibility of the propyl linker between the furan and methoxyphenyl groups likely play a role in achieving optimal interaction with the receptor. []
Q7: Have any structural modifications of SCH442416 been explored, and how do they affect its activity?
A7: Research has explored the development of [18F]-labeled analogs of SCH442416 as potential PET tracers for imaging A2AR in the brain. These modifications aim to retain the compound's affinity for the receptor while incorporating a radioactive isotope for imaging purposes. [, , ]
Q8: What is known about the pharmacokinetic profile of SCH442416?
A8: Research indicates that SCH442416 is rapidly metabolized in humans, with a lower fraction of unmetabolized parent tracer in plasma compared to rodents and primates. [] Studies in rhesus monkeys have shown that SCH442416 exhibits long-lasting A2AR occupancy even after plasma concentrations have decreased, suggesting a slow dissociation rate from the receptor. []
Q9: What in vitro models have been used to study the effects of SCH442416?
A9: Various in vitro models, including:
- Cultured Rat Retinal Müller Cells: These cells are used to investigate SCH442416's effects on glutamate uptake, potassium channel expression, and responses to elevated hydrostatic pressure, mimicking aspects of glaucoma. [, , ]
- Human Subcutaneous Fibroblasts (HSCF): HSCF are used to study the role of adenosine and its receptors in collagen production and potential implications in myofascial pain and wound healing. []
- Chinese Hamster Ovary (CHO) cells expressing human A2A receptors: This cell line is used to study the binding and signaling properties of SCH442416 and its analogs. [, ]
Q10: What in vivo models have been employed to evaluate the effects of SCH442416?
A10: Several in vivo models have been used, including:
- Rodent Models of Parkinson's Disease: These models typically involve inducing Parkinsonian-like symptoms in rodents through chemical lesions and then evaluating the effects of SCH442416 on motor function. [, , ]
- Rat Models of Cerebral Ischemia: These models involve temporarily interrupting blood flow to the brain and then assessing the effects of SCH442416 on neuronal damage and adenosine signaling. [, ]
- Squirrel Monkeys Self-Administering THC: This model is used to assess the effects of SCH442416 on cannabinoid reinforcement and potential therapeutic applications in marijuana dependence. []
Q11: What is the evidence for the efficacy of SCH442416 in preclinical studies?
A11: Preclinical studies have demonstrated that SCH442416 can:
- Improve Motor Function in Parkinsonian Models: By antagonizing A2AR, SCH442416 enhances dopamine signaling in the striatum, leading to improvements in motor symptoms in rodent models of Parkinson's disease. [, , ]
- Reduce Neuronal Damage in Cerebral Ischemia: SCH442416 has shown neuroprotective effects in rat models of cerebral ischemia, potentially by modulating adenosine signaling and reducing excitotoxicity. [, ]
- Attenuate Cannabinoid Reinforcement: Studies in squirrel monkeys suggest that SCH442416 can decrease the reinforcing effects of THC, indicating potential therapeutic benefits in marijuana dependence. []
Q12: Have any clinical trials been conducted with SCH442416, and what are the key findings?
A13: While SCH442416 itself has not progressed to clinical trials, PET imaging studies using [11C]-labeled SCH442416 have been conducted in humans. These studies have provided insights into A2AR availability in conditions such as Parkinson's disease, revealing increased striatal A2AR availability in patients with levodopa-induced dyskinesias. [, , ]
Q13: Have any specific drug delivery or targeting strategies been investigated for SCH442416?
A16: While the provided research does not explicitly mention specific drug delivery strategies for SCH442416, researchers have explored the development of [18F]-labeled analogs for PET imaging. [, ] Modifying the compound's structure to incorporate targeting ligands or utilizing nanocarrier systems could potentially enhance its delivery to specific tissues or cells.
Q14: What analytical methods have been used to study SCH442416 in biological samples?
A14: Several analytical techniques have been employed, including:
- Positron Emission Tomography (PET): This imaging technique, using [11C]-labeled SCH442416, allows for the visualization and quantification of A2AR in the living brain. [, , , ]
- Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique measures the expression levels of specific genes, such as those encoding glutamate transporters or potassium channels, in response to SCH442416 treatment. [, ]
- Western Blotting: This technique detects specific proteins, providing insights into the effects of SCH442416 on protein expression levels. [, ]
- Immunohistochemistry: This technique visualizes the distribution and localization of specific proteins within tissues, aiding in understanding the effects of SCH442416 on cellular and tissue architecture. []
Q15: Have computational methods been used to study SCH442416 and its interactions with A2AR?
A19: While not extensively detailed in the provided research, computational chemistry techniques like molecular docking and molecular dynamics simulations are valuable tools in drug discovery. These methods can be used to predict the binding mode of SCH442416 within the A2AR binding site, providing insights into the structure-activity relationship and guiding the design of novel A2AR antagonists. []
Q16: Are there any other A2AR antagonists under investigation, and how do they compare to SCH442416?
A16: Yes, several other A2AR antagonists have been investigated as potential therapeutic agents, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。